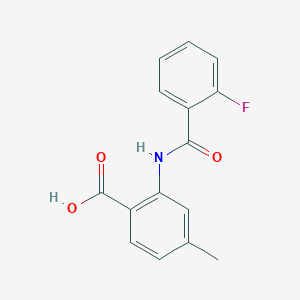

2-(2-fluorobenzamido)-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-9-6-7-11(15(19)20)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRZEUPXJJCHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of 2-(2-fluorobenzamido)-4-methylbenzoic acid would typically involve the formation of an amide bond between 2-amino-4-methylbenzoic acid and 2-fluorobenzoyl chloride. This is a common and well-established method for preparing benzamides.

General Synthetic Scheme:

The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting product would then be purified using standard techniques such as recrystallization or column chromatography.

Characterization of the synthesized compound would involve a suite of analytical methods to confirm its structure and purity.

Table 1: General Characterization Data

| Property | Typical Expected Value/Observation |

| Molecular Formula | C15H12FNO3 |

| Molecular Weight | 273.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | A sharp melting point would be expected for a pure crystalline solid. |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water. |

| Purity (by HPLC) | >95% |

Structural Analysis

A detailed structural analysis of 2-(2-fluorobenzamido)-4-methylbenzoic acid would be achieved through single-crystal X-ray diffraction. This technique would provide precise information about the molecule's conformation and how it packs in the solid state.

Table 2: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P21/c) |

| Key Bond Lengths | C-F: ~1.35 Å, C=O (amide): ~1.23 Å, C=O (acid): ~1.22 Å |

| Key Bond Angles | C-N-C (amide): ~125°, O-C-O (acid): ~123° |

| Dihedral Angle | A significant twist between the two aromatic rings is expected. |

Computational and Theoretical Chemistry Studies on 2 2 Fluorobenzamido 4 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties with high accuracy. researchgate.netchemrxiv.org

The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov For "2-(2-fluorobenzamido)-4-methylbenzoic acid," this involves finding the conformation with the lowest energy. Conformational analysis is particularly important for this molecule due to the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide and carboxylic acid groups. The dihedral angle between the two benzene (B151609) rings is a key parameter determined during this analysis. nih.gov

The optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's steric and electronic properties. Representative optimized geometric parameters for "this compound" as predicted by DFT calculations are presented in Table 1.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C=O (amide) | 1.24 |

| C-N (amide) | 1.36 | |

| C=O (acid) | 1.22 | |

| O-H (acid) | 0.97 | |

| C-F | 1.35 | |

| Bond Angle (°) | O=C-N | 122.5 |

| C-N-H | 120.8 | |

| C-C-O (acid) | 123.1 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. acadpubl.eu A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. DFT calculations can accurately predict the energies of these orbitals and other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness. biointerfaceresearch.com For "this compound," the HOMO is typically localized on the electron-rich regions, such as the phenyl ring with the methyl group, while the LUMO is often distributed over the electron-deficient fluorinated phenyl ring and the carbonyl groups.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

Note: These values are illustrative and represent typical electronic properties for a molecule of this type as calculated by DFT.

DFT calculations can predict the vibrational spectra (infrared and Raman) of a molecule. nih.govnih.gov Each predicted vibrational frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. researchgate.netscirp.org By analyzing these vibrational modes, a detailed assignment of the experimental IR and Raman spectra can be made. mdpi.com

For "this compound," key vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretch of the amide group, the C=O stretches of both the amide and carboxylic acid, and various C-C and C-H vibrations of the aromatic rings. mdpi.com The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors not fully captured by the theoretical model.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (acid) | 3550 |

| N-H stretch (amide) | 3400 |

| C=O stretch (amide) | 1680 |

| C=O stretch (acid) | 1720 |

Note: The frequencies in this table are illustrative and represent typical values for the specified functional groups.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. walisongo.ac.idlibretexts.org The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.netresearchgate.net Intermediate potentials are shown in shades of green and yellow.

For "this compound," the ESP map would typically show negative potential around the oxygen atoms of the carbonyl groups and the fluorine atom, indicating these are likely sites for electrophilic attack. actascientific.com Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atom of the amide group would exhibit positive potential, making them susceptible to nucleophilic attack.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. eurjchem.comresearchgate.net It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal.

The normalized contact distance (dnorm) surface is a key feature of Hirshfeld analysis that helps in identifying and visualizing intermolecular contacts. mdpi.com The dnorm surface is colored to highlight regions of close contact between molecules. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, typically representing strong interactions like hydrogen bonds. mdpi.com Blue regions indicate contacts that are longer than the van der Waals radii, and white regions represent contacts that are approximately at the van der Waals distance.

For "this compound," the dnorm surface would likely reveal strong O-H···O hydrogen bonds forming dimers between the carboxylic acid groups of adjacent molecules, a common feature in the crystal structures of benzoic acid derivatives. researchgate.net Additionally, N-H···O hydrogen bonds involving the amide group and other weaker C-H···O or C-H···π interactions would be visible, providing a comprehensive picture of the crystal packing. mdpi.comeurjchem.com

Two-Dimensional Fingerprint Plots for Interaction Contributions

For this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal significant contributions from several types of interactions. The presence of the carboxylic acid and amide groups would likely lead to strong O···H and N···H contacts, indicative of hydrogen bonding. The aromatic rings would contribute to C···H and C···C (π-π stacking) interactions, while the fluorine and methyl substituents would further influence the nature and directionality of these contacts.

A hypothetical data table summarizing the percentage contributions of the most significant intermolecular contacts for this compound, based on its structural features, is presented below. It is crucial to note that this table is illustrative and not based on published experimental or computational data for this specific compound.

| Interaction Type | Hypothetical Percentage Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 18.0 |

| F···H / H···F | 8.5 |

| C···C | 2.0 |

| N···H / H···N | 1.0 |

Crystal Structure Prediction (CSP) for Polymorphic Landscape Exploration

Crystal Structure Prediction (CSP) is a computational methodology used to predict the most stable crystal packing arrangements (polymorphs) of a molecule based on its chemical diagram. By searching for minima on the lattice energy landscape, CSP can provide critical insights into the likely observable crystal forms, their relative stabilities, and their structural features. This is particularly important in the pharmaceutical and materials science fields, where polymorphism can significantly impact a compound's physical properties.

A CSP study on this compound would involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. Such a study would be invaluable for identifying the thermodynamically most stable form and other accessible metastable polymorphs. The conformational flexibility of the molecule, particularly the rotation around the amide bond and the orientation of the carboxylic acid group, would be a key factor in determining the complexity of its polymorphic landscape.

To date, no CSP studies have been published for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's conformational flexibility, its interactions with solvent molecules, and its dynamic behavior in solution.

For this compound, MD simulations could be employed to explore the rotational barriers around its single bonds, identifying the most stable conformers in different solvent environments. This would be particularly insightful for understanding the preferred orientation of the two aromatic rings relative to each other and the dynamics of the intramolecular hydrogen bond that may form between the amide proton and the carboxylic acid oxygen. Such simulations would yield valuable information on the molecule's shape, flexibility, and solvation properties, which are critical determinants of its macroscopic behavior.

Currently, there are no published molecular dynamics simulation studies specifically focused on this compound.

Chemical Reactivity and Derivatization Strategies for 2 2 Fluorobenzamido 4 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily participating in a variety of classical transformations to yield esters, amides, and alcohols, or undergoing removal through decarboxylation.

The conversion of the carboxylic acid to esters or new amides is a fundamental derivatization strategy.

Esterification: The most common method for converting benzoic acids into their corresponding esters is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by using the alcohol as the solvent or by removing water as it is formed.

Amidation: The carboxylic acid can be converted into a new amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common activating agents include thionyl chloride (to form an acyl chloride intermediate) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). Direct amidation can also be achieved using catalysts such as titanium(IV) chloride (TiCl₄), which promotes the condensation of the carboxylic acid and amine.

Table 1: Typical Conditions for Esterification and Amidation of the Carboxylic Acid Moiety

| Transformation | Reagents | Catalyst/Activating Agent | Solvent | Temperature |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl | Excess Alcohol | Reflux |

| Amidation (via Acyl Chloride) | 1. SOCl₂2. Amine (R-NH₂) | N/A | Toluene or DCM | 1. Reflux2. 0 °C to RT |

| Amidation (Direct Coupling) | Amine (R-NH₂) | DCC, TiCl₄ | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature (RT) to Reflux |

Reductions: The carboxylic acid group can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation requires potent reducing agents due to the stability of the carboxylate group. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, as is diborane (B8814927) (B₂H₆), often generated in situ from sodium borohydride (B1222165) and a Lewis acid. researchgate.net More recently, catalytic methods using earth-abundant metals, such as manganese-catalyzed hydrosilylation, have emerged as milder alternatives for the reduction of aromatic carboxylic acids. acs.orgnih.gov

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring is known as decarboxylation. This reaction is generally challenging for simple benzoic acids and often requires harsh conditions, such as high temperatures. nih.gov The reaction is facilitated by the presence of strong electron-donating groups at the ortho position, which can stabilize the carbanionic intermediate formed upon CO₂ loss. researchgate.net For 2-(2-fluorobenzamido)-4-methylbenzoic acid, which lacks such an ortho-substituent, thermal decarboxylation would likely require very high temperatures. Catalytic methods using transition metals like copper or palladium have been developed to promote decarboxylation under milder conditions. nih.govacs.org

Transformations Involving the Amide Linkage

The secondary amide linkage is robust but can be cleaved or modified under specific conditions, providing another avenue for derivatization.

Hydrolysis: The amide bond can be cleaved through hydrolysis to regenerate the parent amine (4-amino-2-methylbenzoic acid) and 2-fluorobenzoic acid. This reaction can be carried out under either strong acidic or basic conditions with heating. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transamidation: This reaction involves the exchange of the amine component of the amide with a different amine. Transamidation is an equilibrium-controlled process that is often thermodynamically unfavorable and requires catalysis or conditions that remove the displaced amine. tandfonline.com Catalysts based on titanium, scandium, or copper can facilitate the reaction. nih.gov For N-aryl amides, these reactions can be challenging, but may proceed with an excess of the incoming amine at elevated temperatures. nih.gov

The hydrogen atom on the amide nitrogen can be replaced with an alkyl or other group. This N-substitution reaction typically requires a strong base to deprotonate the amide nitrogen, forming a highly nucleophilic amidate anion. Sodium hydride (NaH) is commonly used for this purpose. The resulting anion can then react with an electrophile, such as an alkyl halide (e.g., methyl iodide or benzyl bromide), to form the N-substituted product.

Functionalization of the Aromatic Rings

Electrophilic aromatic substitution (EAS) offers a powerful method for introducing new functional groups onto the two distinct aromatic rings of the molecule. The position of substitution (regioselectivity) is governed by the cumulative electronic and steric effects of the substituents already present on each ring. libretexts.org

The molecule contains two aromatic rings with different substitution patterns:

Ring A: Substituted with -COOH, -CH₃, and the -NHCO- bridge.

Ring B: Substituted with -F and the -CONH- bridge.

The directing effects of these groups are summarized below. fiveable.melibretexts.orguomustansiriyah.edu.iq

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH (Carboxyl) | A | Deactivating (strongly) | Meta |

| -CH₃ (Methyl) | A | Activating (weakly) | Ortho, Para |

| -NHCOR (Amide) | A | Activating (moderately) | Ortho, Para |

| -F (Fluoro) | B | Deactivating (weakly) | Ortho, Para |

| -CONHR (Amide) | B | Deactivating (strongly) | Meta |

Reactivity of Ring A: This ring is polysubstituted with competing directors. The powerful ortho, para-directing influence of the amide group (-NHCOR) and the weaker ortho, para-directing methyl group (-CH₃) will dominate over the meta-directing carboxyl group (-COOH). libretexts.orglibretexts.org The amide is the strongest activating group present and will primarily control the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amide group. The position para to the amide is blocked by the methyl group. The two ortho positions are C3 and C5. The C5 position is also ortho to the methyl group, making it the most electronically activated site for electrophilic attack.

Reactivity of Ring B: This ring is substituted with a fluorine atom and the carbonyl end of the amide bridge. Both groups are deactivating. libretexts.orguomustansiriyah.edu.iq However, the fluorine atom, despite being deactivating through induction, possesses lone pairs that can be donated through resonance, making it an ortho, para-director. The amide carbonyl (-CONHR) is strongly deactivating and a meta-director. In this competition, the ortho, para-directing effect of the fluorine atom typically guides the incoming electrophile. Substitution would be favored at the C3' and C5' positions (ortho and para to the fluorine, respectively).

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluorobenzoic acid |

| 4-amino-2-methylbenzoic acid |

| Benzyl bromide |

| Dicyclohexylcarbodiimide (DCC) |

| Lithium aluminum hydride (LiAlH₄) |

| Methyl iodide |

| Sodium borohydride |

| Sodium hydride (NaH) |

| Sulfuric acid |

| Thionyl chloride |

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution is a foundational reaction class for functionalizing aromatic rings. The regiochemical outcome on each ring of this compound is governed by the directing effects of the existing substituents. fiveable.meunizin.orgpressbooks.pub

Reactivity of Ring A (4-methylbenzoic acid moiety):

Ring A is polysubstituted with a carboxylic acid group (-COOH), a methyl group (-CH₃), and an amide linkage (-NHCO-). The directing effects of these groups are well-established:

-COOH group: A deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org

-CH₃ group: An activating, ortho, para-directing group due to hyperconjugation and inductive effects.

The combination of these effects suggests that incoming electrophiles will preferentially substitute at positions activated by the methyl and amide groups and meta to the carboxyl group. The most probable sites for electrophilic attack are C3 and C5, with C5 being particularly favored as it is ortho to the activating methyl group and para to the activating amide nitrogen.

Interactive Data Table: Predicted Directing Effects on Ring A

| Position | Effect of -COOH (at C1) | Effect of -NHCO- (at C2) | Effect of -CH₃ (at C4) | Overall Predicted Reactivity |

| C3 | Favored (meta) | Favored (ortho) | Disfavored (meta) | Likely |

| C5 | Favored (meta) | Favored (para) | Favored (ortho) | Highly Likely |

| C6 | Disfavored (ortho) | Disfavored (meta) | Disfavored (meta) | Unlikely |

Reactivity of Ring B (2-fluorobenzoyl moiety):

Ring B contains a fluorine atom (-F) and is attached to the rest of the molecule via the carbonyl of the amide group (-CONH-).

-F group: A deactivating, ortho, para-directing group. Its deactivating nature stems from its high electronegativity (inductive effect), while its directing effect is due to lone-pair donation (resonance effect). unizin.org

-CONH- group: This is a deactivating, meta-directing group.

Substitution on Ring B will therefore be directed to positions that are ortho/para to the fluorine and meta to the carbonyl. The C5' position is both para to the fluorine and meta to the carbonyl, making it the most probable site for electrophilic attack.

Interactive Data Table: Predicted Directing Effects on Ring B

| Position | Effect of -F (at C2') | Effect of -CONH- (at C1') | Overall Predicted Reactivity |

| C3' | Favored (ortho) | Favored (meta) | Likely |

| C4' | Disfavored (meta) | Disfavored (ortho) | Unlikely |

| C5' | Favored (para) | Favored (meta) | Highly Likely |

| C6' | Disfavored (ortho) | Disfavored (ortho) | Unlikely (Sterically Hindered) |

Nucleophilic Aromatic Substitution (NAS) Adjacent to Fluorine

The fluorine atom on Ring B can potentially serve as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. Such reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comnih.gov

In this compound, the amide carbonyl (-CONH-) is an electron-withdrawing group situated ortho to the fluorine atom. This positioning can stabilize the intermediate formed upon nucleophilic attack at C2'. stackexchange.com Research on related unprotected ortho-fluoro and ortho-methoxy benzoic acids has demonstrated that displacement of the ortho-substituent by organolithium and Grignard reagents can proceed effectively without the need for a metal catalyst or protection of the acidic carboxylic acid group. researchgate.net This suggests that, under appropriate conditions with a strong nucleophile, the fluorine atom in the target molecule could be displaced.

Furthermore, studies on ortho-iodobenzamides have revealed a "directed SNAr" phenomenon, where the amide group facilitates an ortho-specific substitution by amines. rsc.org This principle may extend to ortho-fluoro analogs, suggesting that the amide group in the target compound could play an active role in promoting NAS at the C2' position.

Directed Metalation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The reaction is guided by a Directed Metalation Group (DMG), which coordinates to an organolithium reagent, directing deprotonation to a nearby position. baranlab.org The target molecule possesses multiple potential DMGs: the carboxylic acid, the amide group, and the fluorine atom.

Carboxylic Acid: After deprotonation to the carboxylate, this group is an effective DMG, directing metalation to the ortho position (C6). organic-chemistry.org

Amide Group: The amide functionality is considered a strong DMG, capable of directing lithiation to its ortho positions. uwindsor.ca It could direct metalation to C3 on Ring A or C3' on Ring B.

Fluorine Atom: Fluorine is a moderate DMG, directing metalation to its ortho position (C3'). organic-chemistry.org

Given this array of directing groups, a competition would occur. On Ring A, both the amide and the carboxylate could direct metalation, though the amide is generally a stronger directing group, favoring lithiation at C3. On Ring B, both the amide and the fluorine atom direct metalation to the same position, C3', making this a highly probable site for deprotonation. Studies on related N-butylbenzamides have shown that amide-directed ortho-metalation is a predominant pathway, even in the presence of other functionalities. nih.gov

Interactive Data Table: Potential Directed Metalation Sites

| Ring | Directing Group | Predicted Site of Lithiation | Strength of DMG |

| A | -COOH (as -COOLi) | C6 | Moderate |

| A | -NHCO- | C3 | Strong |

| B | -CONH- | C3' | Strong |

| B | -F | C3' | Moderate |

Synthesis and Characterization of Novel Derivatives and Analogs of this compound

Positional Isomers and Substituent Effects

The synthesis of positional isomers of this compound would allow for a systematic investigation of substituent effects on the molecule's chemical properties. While specific syntheses for isomers of the target compound are not widely reported, their structures can be proposed, and the resulting property changes can be predicted based on fundamental chemical principles.

Hypothetical Positional Isomers:

2-(2-fluorobenzamido)-5-methylbenzoic acid: Moving the methyl group from C4 to C5 would alter the electronic activation of Ring A and could influence the acidity of the carboxylic acid.

3-(2-fluorobenzamido)-4-methylbenzoic acid: Shifting the entire benzamido substituent to C3 would fundamentally change the directing effects for subsequent reactions and would likely increase the pKa of the carboxylic acid due to the removal of the ortho-amido group.

2-(4-fluorobenzamido)-4-methylbenzoic acid: Moving the fluorine atom on Ring B from the ortho to the para position would significantly impact its potential to act as a leaving group in NAS reactions. Para-activation by the amide carbonyl would be more effective, likely increasing the reactivity of Ring B toward nucleophiles.

Interactive Data Table: Predicted Effects of Isomerization

| Isomer | Structural Change | Predicted Effect on Chemical Properties |

| 2-(2-fluorobenzamido)-5-methylbenzoic acid | Methyl group at C5 instead of C4 | Altered regioselectivity in EAS on Ring A. Minor change in acidity. |

| 3-(2-fluorobenzamido)-4-methylbenzoic acid | Amido group at C3 instead of C2 | Significant change in EAS directing effects. Likely less acidic. Different DoM outcomes. |

| 2-(4-fluorobenzamido)-4-methylbenzoic acid | Fluorine at C4' instead of C2' | Enhanced reactivity of Ring B in SNAr reactions. Altered EAS regioselectivity on Ring B. |

Bioisosteric Replacements in a Purely Chemical Context

Bioisosteric replacement is a strategy used to substitute functional groups with other groups that have similar physical or chemical properties. u-tokyo.ac.jp In a purely chemical context, this allows for the fine-tuning of properties such as acidity, stability, and reactivity.

Carboxylic Acid Replacements: The carboxylic acid moiety is often replaced by other acidic groups to modulate acidity and lipophilicity.

Tetrazole: The 5-substituted-1H-tetrazole group is a well-known bioisostere for carboxylic acid, exhibiting a similar pKa and planar structure.

Acyl Sulfonamide: Replacing the carboxylic acid with an N-acylsulfonamide or, more specifically, an N-triflylbenzamide, can dramatically increase acidity. The synthesis of N-triflylbenzamides from benzoyl chlorides is a viable route to such analogs. nih.gov

Amide Linkage Replacements: The amide bond can be replaced to alter conformational rigidity and susceptibility to hydrolysis.

1,2,4-Oxadiazole: This heterocycle is a common bioisostere for the amide group, offering improved metabolic stability. nih.govmdpi.com Synthesis typically involves the cyclization of an amidoxime (B1450833) with an acyl chloride.

Trifluoroethylamine: The trifluoroethylamine motif has been explored as an amide isostere that maintains hydrogen bonding capabilities while altering electronic properties and stability. u-tokyo.ac.jp

Fluorine Atom Replacements: The fluorine atom can be replaced by other classical monovalent isosteres. u-tokyo.ac.jp

Hydrogen/Other Halogens: Replacement of -F with -H, -Cl, or -Br would modulate the electronic properties of Ring B. A chloro or bromo derivative might exhibit different reactivity in cross-coupling reactions, while the hydrogen-substituted analog would be more susceptible to EAS.

Hydroxyl/Cyano Groups: Substitution with -OH or -CN would introduce new reactivity, such as the ability to form ethers or undergo reactions at the nitrile group, respectively.

Interactive Data Table: Potential Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Chemical Rationale |

| Carboxylic Acid (-COOH) | 5-Substituted-1H-tetrazole | Similar acidity and planarity. |

| N-Triflylsulfonamide (-CONHSO₂CF₃) | Drastically increased acidity; synthetically accessible. nih.gov | |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Increased chemical and metabolic stability; maintains H-bond acceptors. nih.gov |

| Fluorine (-F) | Chlorine (-Cl), Bromine (-Br) | Modulates electronic effects; alters reactivity in NAS and cross-coupling. |

| Methyl (-CH₃) | Ethyl (-CH₂CH₃), t-Butyl (-C(CH₃)₃) | Increases steric bulk; minor changes to electronic properties. |

Structure Property Relationships and Design Principles

Correlating Molecular Structure with Solid-State Packing in 2-(2-fluorobenzamido)-4-methylbenzoic acid and Analogs

The solid-state packing of benzamide-benzoic acid derivatives is primarily governed by a hierarchy of intermolecular interactions. The most dominant of these is typically the hydrogen bonding between the carboxylic acid moieties, which readily form robust centrosymmetric dimers known as the R22(8) supramolecular synthon. This dimerization is a highly predictable and stable feature in the crystal engineering of carboxylic acids.

For an analog like 2-methyl-4-(2-methylbenzamido)benzoic acid , the crystal structure reveals that intermolecular N-H···O hydrogen bonds link molecules into chains, and these chains are further connected into dimers by O-H···O hydrogen bonds between the carboxylic acid groups. This illustrates the cooperative nature of these interactions in building the supramolecular assembly.

Influence of the Fluorine Atom Position on Amide Conformation and Interactions

The position of a fluorine atom on the benzamide (B126) ring can significantly influence the conformation of the amide linkage and its participation in intermolecular interactions. An ortho-fluoro substituent, as in the case of the target compound, can induce a non-planar conformation between the aromatic ring and the amide group due to steric hindrance and electrostatic repulsion between the fluorine and the carbonyl oxygen or the N-H group.

Studies on fluorinated benzamides have shown that an ortho-fluorine can lead to a preference for a non-planar conformation, which can be crucial for biological activity in medicinal chemistry contexts. This contrasts with many non-fluorinated benzamides which tend to adopt a more planar conformation.

Furthermore, the fluorine atom, with its high electronegativity, can participate in weaker C-H···F and F···F intermolecular interactions. While fluorine is a poor hydrogen bond acceptor, these weak interactions can play a role in the fine-tuning of the crystal packing, influencing the relative orientation of molecules within the lattice. The presence of an ortho-fluoro group can also suppress disorder in the crystal structure, leading to more well-defined packing arrangements compared to non-fluorinated analogs.

Role of the Methyl Group in Supramolecular Assembly

The methyl group at the 4-position of the benzoic acid ring primarily influences the supramolecular assembly through steric effects and its participation in weak C-H···O or C-H···π interactions. Its bulk can dictate the spatial arrangement of the molecules, preventing certain packing motifs that might be observed in its absence.

Comparative Analysis of Benzamide-Benzoic Acid Scaffolds

A comparison of the available crystal structures of analogs provides insight into the robustness of certain supramolecular synthons. For example, in both 2-(4-chlorobenzamido)benzoic acid and 2-methyl-4-(2-methylbenzamido)benzoic acid , the carboxylic acid dimer is a prominent feature of the crystal packing. This suggests that this particular synthon is highly reliable in directing the self-assembly of these molecules.

The dihedral angle between the two aromatic rings is another important structural parameter that is influenced by the substitution pattern. In 2-methyl-4-(2-methylbenzamido)benzoic acid , this angle is approximately 82.4°. In contrast, for 2-(4-chlorobenzamido)benzoic acid , the central amide segment is twisted away from the two benzene (B151609) rings by smaller angles. These variations in twist are a direct consequence of the electronic and steric nature of the substituents and the intramolecular interactions they introduce.

Advanced Academic Applications in Chemical Science

2-(2-fluorobenzamido)-4-methylbenzoic acid as a Versatile Building Block in Organic Synthesis

This compound is classified as a versatile building block in the field of organic synthesis. Chemical building blocks are organic molecules that serve as foundational units for the construction of more complex molecular architectures. They are fundamental in medicinal chemistry, materials science, and organic chemistry for the modular assembly of novel compounds.

The structure of this compound features several key functional groups that contribute to its utility as a synthetic intermediate: a carboxylic acid group, an amide linkage, and a fluorinated aromatic ring. These functionalities allow for a variety of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction. The amide bond, while generally stable, can be cleaved under specific conditions. The aromatic rings can be subject to further electrophilic or nucleophilic substitution reactions, although the existing substituents will direct the position of any new functional groups.

While this compound is available from several chemical suppliers, indicating its use in synthesis, specific examples of complex molecules synthesized from this particular building block are not prominently featured in peer-reviewed journals. Its utility is therefore inferred from the reactivity of its constituent functional groups.

Contributions to Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, and crystal engineering is a subset of this field concerned with the design and synthesis of solid-state structures. The molecular structure of this compound possesses features that are highly relevant to these disciplines, namely the carboxylic acid and amide groups, which are excellent hydrogen bond donors and acceptors.

Hydrogen bonding is a key directional interaction in the formation of predictable supramolecular assemblies. Carboxylic acids are well-known to form robust hydrogen-bonded dimers. Amide groups can also form strong hydrogen bonds, often leading to chain or sheet structures in the solid state. The presence of both of these groups in a single molecule allows for the potential formation of complex and extended hydrogen-bonded networks.

Furthermore, the fluorine atom can participate in weaker interactions, such as C–H···F and F···F contacts, which can also influence the packing of molecules in a crystal lattice. The interplay of these various non-covalent interactions would be expected to direct the self-assembly of this compound into specific crystalline forms. However, a search of crystallographic databases does not yield a publicly available crystal structure for this specific compound, limiting any detailed analysis of its supramolecular behavior to theoretical considerations based on related structures.

Utilization in the Design of Responsive Materials (Purely Chemical Perspective)

Responsive materials, also known as "smart" materials, are designed to change their properties in response to external stimuli such as light, heat, pH, or the presence of a specific chemical. From a purely chemical perspective, molecules that can undergo reversible changes in their structure or interactions are key components of such materials.

The carboxylic acid group of this compound makes it pH-responsive. In basic conditions, the carboxylic acid will be deprotonated to a carboxylate, altering its solubility and its ability to act as a hydrogen bond donor. This change could be harnessed to trigger a response in a material incorporating this molecule.

Additionally, the amide linkage and aromatic rings provide a rigid backbone that could be functionalized with photochromic or other responsive units. While the potential for its use in responsive materials exists due to its chemical functionalities, there is no specific research in the public domain that demonstrates the utilization of this compound in the design of such materials.

Development of Molecular Probes for Fundamental Chemical Investigations

Molecular probes are molecules designed to detect and report on specific chemical species or environments. They often contain a recognition element that selectively interacts with the target and a signaling unit that produces a measurable response, such as a change in fluorescence or color.

The structure of this compound could serve as a scaffold for the development of molecular probes. The aromatic rings could be modified to create a fluorophore. The carboxylic acid or the amide N-H could act as recognition sites for certain analytes through hydrogen bonding or other interactions. The fluorine atom could also be a useful feature, as the introduction of fluorine can sometimes enhance the photophysical properties of a fluorophore or be used as a reporter group in ¹⁹F NMR studies.

Despite these potential applications, there is a lack of published research detailing the synthesis and use of molecular probes derived specifically from this compound for fundamental chemical investigations.

Future Research Directions and Emerging Areas for 2 2 Fluorobenzamido 4 Methylbenzoic Acid

Exploration of Cocrystal and Salt Forms

The physicochemical properties of a compound, such as solubility, stability, and bioavailability, can be significantly altered through the formation of cocrystals and salts. This area of crystal engineering is a promising avenue for 2-(2-fluorobenzamido)-4-methylbenzoic acid.

Future research should focus on systematically screening a diverse range of coformers to form cocrystals or salts with the target molecule. Coformers could include compounds that are generally regarded as safe (GRAS), such as other carboxylic acids, amides, and pharmaceutically relevant molecules. nih.gov The goal would be to create new solid forms with improved properties. For instance, studies on other fluorobenzoic acids have demonstrated that cocrystallization can enhance dissolution rates and permeability. rsc.org The ΔpKa rule, which helps predict whether a salt or a cocrystal will form, could serve as a valuable guideline in selecting appropriate coformers. researchgate.net

Detailed structural characterization of any new forms using single-crystal X-ray diffraction would be essential to understand the supramolecular interactions, such as hydrogen bonds and halogen bonds, that govern the crystal packing. nih.govmdpi.com This understanding is fundamental to establishing structure-property relationships.

Table 1: Potential Coformers for Cocrystal and Salt Screening

| Coformer Class | Example Coformer | Rationale |

|---|---|---|

| Carboxylic Acids | 4-Hydroxybenzoic Acid | Potential for acid-acid hydrogen bonding synthons. mdpi.com |

| Amides | Isonicotinamide | Can form robust amide-acid heterosynthons. nih.gov |

| Amino Acids | Glycine | Zwitterionic nature may lead to salt formation. |

High-Throughput Screening of Synthetic Conditions

Optimizing the synthesis of this compound is crucial for its availability for further research and potential applications. High-throughput screening (HTS) offers a powerful methodology to rapidly explore a vast landscape of reaction conditions. nih.gov

Future work could involve the use of automated, miniaturized reaction platforms to screen variables such as catalysts, solvents, temperatures, and reaction times for the key amide bond formation step. nih.gov This approach allows for the efficient identification of conditions that maximize yield and purity while minimizing reaction time and waste. HTS can also be applied to discover novel synthetic routes or to refine existing ones. ewadirect.com Furthermore, HTS platforms can be integrated with rapid analytical techniques, such as mass spectrometry, to quickly assess the outcome of each experiment, dramatically accelerating the optimization process. nih.gov

Table 2: Parameters for High-Throughput Screening of Synthesis

| Parameter | Variables to Screen | Objective |

|---|---|---|

| Catalyst | Various coupling agents (e.g., HATU, HOBt), organocatalysts | Identify the most efficient catalyst for amide bond formation. |

| Solvent | Aprotic polar (e.g., DMF, DMSO), ethereal (e.g., THF), non-polar (e.g., Toluene) | Determine the optimal solvent system for solubility and reactivity. |

| Base | Organic (e.g., DIPEA, Triethylamine), Inorganic (e.g., K₂CO₃) | Find the most effective base for acid activation and reaction progress. |

Advanced Spectroscopic Probes for Dynamic Behavior

While standard spectroscopic methods (NMR, IR) are used for routine characterization, advanced techniques can provide deeper insights into the dynamic behavior and subtle structural features of this compound.

Future studies could employ techniques like solid-state NMR (ssNMR) to probe the local environment of atoms in different crystalline forms, providing information that is complementary to X-ray diffraction. researchgate.net Time-resolved spectroscopic methods could be used to study the kinetics of its formation or degradation. Furthermore, advanced vibrational spectroscopy techniques, combined with quantum chemical calculations, can allow for a detailed assignment of vibrational modes and a better understanding of intramolecular and intermolecular interactions. nih.gov These advanced methods are crucial for understanding conformational flexibility, hydrogen bonding dynamics, and proton transfer phenomena, which are key to the compound's behavior in different environments.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For this compound, theoretical studies can elucidate the intricate details of its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathway for the amide bond formation, identifying transition states and intermediates. researchgate.net This can help explain the observed selectivity and reactivity, and guide the selection of optimal catalysts and reaction conditions. Conformational analysis can reveal the preferred spatial arrangement of the molecule, which is influenced by factors like intramolecular hydrogen bonding involving the fluorine atom. nih.gov Such studies can provide a rationale for why certain synthetic strategies are more successful than others and can predict the reactivity of different sites within the molecule.

Computational Design of Novel Derivatives with Tailored Properties

Building upon a solid understanding of the structure and properties of this compound, computational methods can be used to design novel derivatives with enhanced or specific properties. nih.gov

Structure-activity relationship (SAR) studies, guided by computational docking if a biological target is identified, can inform the design of new analogues. nih.govnih.gov For example, modifications to the aromatic rings, such as the addition of different substituents, can be explored virtually to predict their effect on the molecule's electronic properties, conformation, and potential biological activity. nih.gov Molecular dynamics simulations can be used to assess the stability and conformational preferences of these new designs. This in silico approach allows for the prioritization of the most promising derivatives for chemical synthesis, saving significant time and resources in the discovery of new compounds with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.